molecular formula C12H16N2O3 B6300899 Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate CAS No. 2230200-74-3

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

Cat. No. B6300899
CAS RN: 2230200-74-3
M. Wt: 236.27 g/mol
InChI Key: CEYHKCZODRRMMV-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate (MAOB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a molecular weight of 226.29 g/mol and a melting point of 92-94 °C. MAOB is an important intermediate in the synthesis of various drugs, including the anti-inflammatory drug naproxen, and is used in the synthesis of other pharmaceuticals, such as ibuprofen and ketoprofen.

Mechanism of Action

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate acts as an acid catalyst in the synthesis of various compounds. It acts as a proton donor, donating a proton to the substrate molecule, which facilitates the formation of a new bond. The proton donation is followed by the formation of a new bond between the protonated substrate and the Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate molecule. This bond formation is followed by the release of the proton from the Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate molecule, resulting in the formation of the desired product.
Biochemical and Physiological Effects
Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has been shown to have a number of biochemical and physiological effects. In vitro studies have shown that Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins and other inflammatory mediators. Additionally, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has been shown to inhibit the activity of 5-lipoxygenase (5-LOX), an enzyme involved in the production of leukotrienes, which are involved in the inflammatory response.

Advantages and Limitations for Lab Experiments

The use of Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate in laboratory experiments has a number of advantages. It is a relatively inexpensive compound and is readily available. Additionally, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a relatively stable compound and is not easily degraded by light or air. Furthermore, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a relatively non-toxic compound, making it safe to use in laboratory experiments.
However, there are a number of limitations to the use of Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate in laboratory experiments. It is a relatively unreactive compound, making it difficult to use in certain reactions. Additionally, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be difficult to purify, as it is easily contaminated with other compounds. Finally, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is sensitive to heat, making it difficult to use in certain types of reactions.

Future Directions

The use of Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate in laboratory experiments is expected to continue to increase in the future. Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be used in the synthesis of various compounds, such as chiral compounds, heterocyclic compounds, and organometallic compounds. Additionally, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be used in the synthesis of polymers, such as polyurethanes, and in the synthesis of polysaccharides, such as cellulose. Furthermore, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be used in the synthesis of various drugs, such as the anti-inflammatory drug naproxen, and in the synthesis of other pharmaceuticals, such as ibuprofen and ketoprofen. Finally, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate can be used in the development of new drugs, such as inhibitors of COX-2 and 5-LOX.

Synthesis Methods

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is synthesized through a three-step process, starting with the reaction of 4-amino benzene sulfonic acid and methylamine in aqueous solution. The resulting product is then treated with sodium bicarbonate and heated to form the final product, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate. The reaction is carried out in a solvent such as methanol or ethanol and is typically carried out at temperatures between 50 and 80 °C.

Scientific Research Applications

Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate is a versatile compound used in a variety of scientific research applications. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug naproxen, as well as in the synthesis of other pharmaceuticals, such as ibuprofen and ketoprofen. Additionally, Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has been used in the synthesis of polymers, such as polyurethanes, and in the synthesis of polysaccharides, such as cellulose. Methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate has also been used in the synthesis of various compounds, such as chiral compounds, heterocyclic compounds, and organometallic compounds.

properties

IUPAC Name

methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c1-16-12(15)8-2-3-10(13)11(6-8)14-7-9-4-5-17-9/h2-3,6,9,14H,4-5,7,13H2,1H3/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEYHKCZODRRMMV-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)N)NCC2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=CC(=C(C=C1)N)NC[C@@H]2CCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 4-amino-3-[[(2S)-oxetan-2-yl]methylamino]benzoate

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